(R)-1-(4-Pyridyl)ethylamine
Overview
Description
“®-1-(4-Pyridyl)ethylamine” is a chemical compound with the CAS Number: 45682-36-8 . It has a molecular weight of 122.17 . The IUPAC name for this compound is (1R)-1-(4-pyridinyl)ethanamine . It is stored in a refrigerator and is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of “®-1-(4-Pyridyl)ethylamine” is C7H10N2 . The molecule contains a total of 19 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis
“®-1-(4-Pyridyl)ethylamine” has a density of 1.0±0.1 g/cm3 . Its boiling point is 221.1±15.0 °C at 760 mmHg . The vapor pressure is 0.1±0.Scientific Research Applications
1. Catalysis and Synthesis
(R)-1-(4-Pyridyl)ethylamine derivatives are frequently used as ligands in catalytic reactions. For instance, bis(2-pyridyl)ethylamine (bpea) ligand is a precursor in the synthesis of dinuclear Ru complexes which are characterized for catalytically oxidizing water to molecular dioxygen using Ce(IV) as an oxidant (Mola et al., 2011). Furthermore, these complexes have been examined for their potential in cyclopropanation reactions as part of efforts to enhance the efficiency of chemical synthesis (Bianchini & Lee, 2000).
2. Biomolecule Functionalization
Pyridyl derivatives, including (R)-1-(4-Pyridyl)ethylamine, have been investigated for their role as bifunctional chelating agents, particularly in the labeling of biomolecules. These ligands have shown promising results in forming stable complexes that could be used in biomolecular labeling, providing a pathway for future applications in medical diagnostics and therapeutic treatments (Xia et al., 2009).
3. Molecular Engineering and Photoreactivity Control
The molecular structure of (R)-1-(4-Pyridyl)ethylamine derivatives can be engineered to exhibit specific properties. For instance, diarylethene derivatives with a (4-pyridyl)ethynyl group attached to hexatriene moieties have been shown to have their photoreactivity controlled upon quaternarization of the pyridine moieties. This finding is significant for the field of photochemistry, where controlling the photoreactivity of compounds is crucial for developing new materials and applications (Yumoto et al., 2008).
4. Material Science and Supramolecular Chemistry
In the realm of material science and supramolecular chemistry, (R)-1-(4-Pyridyl)ethylamine derivatives are part of the structural framework of certain compounds. These compounds display intriguing properties and are studied for their potential applications in magnetic materials and molecular electronics (Arora et al., 2011).
properties
IUPAC Name |
(1R)-1-pyridin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZMJYQEHFJWQY-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Pyridyl)ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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